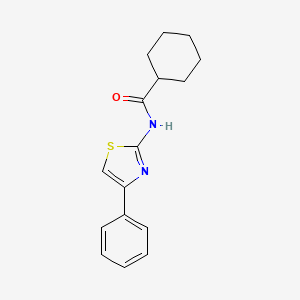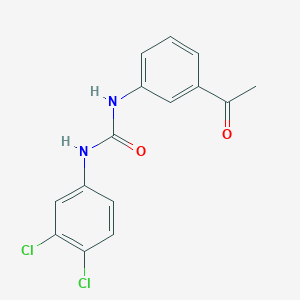![molecular formula C15H14N4S2 B5556381 5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)
5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions, starting from basic building blocks like amino acids, aldehydes, and thiols. For instance, triazole compounds can be synthesized through the cyclization of dithiocarbazinate with hydrazine hydrate, followed by condensation with various aldehydes to form Schiff bases (Singh & Kandel, 2013). These steps are crucial for introducing different functional groups into the triazole ring, enabling further chemical modifications and tuning the compound's properties.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their heterocyclic ring, containing nitrogen atoms at specific positions, which significantly influences their chemical behavior. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For example, structural analyses have revealed how Schiff base formation influences the molecular configuration and interaction with metal ions, leading to the formation of complexes with specific geometrical structures (Sancak et al., 2007).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including metal complex formation, which has been extensively studied. These compounds can act as ligands, coordinating with metal ions through nitrogen atoms in the triazole ring and other functional groups present in the molecule. The nature of these interactions and the resulting metal complexes' structures are influenced by the substituents attached to the triazole ring. Such complexes exhibit a range of properties, including magnetic, optical, and catalytic activities, which are of interest for applications in materials science and catalysis (Sancak et al., 2007).
科学的研究の応用
Synthesis and Antimicrobial Activities
The synthesis of derivatives of 1,2,4-triazole, including compounds related to "5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol", has been explored for antimicrobial activities. Studies have demonstrated the synthesis of novel compounds with moderate to good antimicrobial properties against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).
Anticonvulsant Activity
Research into 1,2,4-triazole derivatives has also included the evaluation of their anticonvulsant activity. The synthesis of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles and related Schiff bases showed some compounds exhibited protection in anticonvulsant models, suggesting their potential for further investigation as anticonvulsant agents (Küçükgüzel et al., 2004).
Antileishmanial Activity
A study on the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, including compounds structurally related to "5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol", found remarkable activity against Leishmania infantum promastigots. This suggests potential therapeutic applications for leishmaniasis (Süleymanoğlu et al., 2017).
Electrochemical Studies
Electrochemical behavior studies on thiotriazoles have contributed to understanding their redox properties and potential applications in electrochemical devices. The research sheds light on their oxidation mechanisms and possible use in sensor development or corrosion inhibition (Fotouhi et al., 2002).
Corrosion Inhibition
Derivatives of 1,2,4-triazole, similar to "5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol", have been investigated as corrosion inhibitors. A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol demonstrated its effectiveness as a corrosion inhibitor for copper, providing insights into its protective mechanism and potential industrial applications (Chauhan et al., 2019).
特性
IUPAC Name |
3-(2-methylphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S2/c1-10-5-3-4-6-13(10)14-17-18-15(20)19(14)16-9-12-8-7-11(2)21-12/h3-9H,1-2H3,(H,18,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFSUKYHNRGEPG-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)
![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)
![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)



![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)